6-Bromothieno[2,3-d]pyrimidine: A Technical Guide for Researchers
6-Bromothieno[2,3-d]pyrimidine: A Technical Guide for Researchers
CAS Number: 60703-80-2 IUPAC Name: 6-bromothieno[2,3-d]pyrimidine
This technical guide provides an in-depth overview of 6-Bromothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, synthesis, and biological activities, with a focus on its potential as a scaffold for anticancer and antimicrobial agents.
Core Compound Properties
| Property | Value |
| CAS Number | 60703-80-2[1][2] |
| IUPAC Name | 6-bromothieno[2,3-d]pyrimidine[1] |
| Molecular Formula | C₆H₃BrN₂S[1] |
| Molecular Weight | 215.07 g/mol [1][2] |
| Canonical SMILES | C1=C(SC2=NC=NC=C21)Br[1] |
| InChI Key | CCQQNRDRMMVUQI-UHFFFAOYSA-N[1] |
Synthesis of the Thieno[2,3-d]pyrimidine Scaffold
The synthesis of the 6-Bromothieno[2,3-d]pyrimidine core and its derivatives can be achieved through various established organic chemistry methodologies. Two common approaches include the Gewald reaction and cyclization with formamide.[1]
A general synthetic pathway for thieno[2,3-d]pyrimidine derivatives often begins with a substituted thiophene. For instance, the synthesis of certain anticancer derivatives starts from ethyl 2-aminothiophene-3-carboxylate, which undergoes cyclization with urea. The resulting thieno[2,3-d]pyrimidinone is then chlorinated using POCl₃ to provide a key intermediate for further derivatization.
Below is a generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Caption: A generalized workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives.
Biological Activity and Applications
Derivatives of 6-Bromothieno[2,3-d]pyrimidine have demonstrated significant potential in medicinal chemistry, primarily as anticancer and antimicrobial agents.[1] The thienopyrimidine scaffold is considered a bioisostere of purine, a key component of DNA and RNA, which contributes to its ability to interact with biological targets.[3]
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. These compounds often exert their effects by inhibiting key enzymes in cancer-related signaling pathways, such as receptor tyrosine kinases.[1]
Mechanism of Action: A prominent mechanism of action for the anticancer effects of thieno[2,3-d]pyrimidine derivatives is the inhibition of kinases involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][4] By blocking the signaling pathways mediated by these kinases, the compounds can impede tumor growth and survival.
Caption: Inhibition of receptor tyrosine kinase signaling by thieno[2,3-d]pyrimidine derivatives.
Quantitative Data on Anticancer Activity:
The in vitro cytotoxic activity of various thieno[2,3-d]pyrimidine derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrimidine-sulfonamide derivative (Compound 9) | MCF-7 (Breast) | 27.83 | [5] |
| Thienopyrimidine-sulfonamide derivative (Compound 12) | MCF-7 (Breast) | 29.22 | [5] |
| Thienopyrimidine-sulfonamide derivative (Compound 13) | MCF-7 (Breast) | 22.52 | [5] |
| Thienopyrimidine-sulfonamide derivative (Compound 14) | MCF-7 (Breast) | 22.12 | [5] |
| VEGFR-2 Inhibitor (Compound 17f) | HCT-116 (Colon) | 2.80 ± 0.16 | [4] |
| VEGFR-2 Inhibitor (Compound 17f) | HepG2 (Liver) | 4.10 ± 0.45 | [4] |
| EGFRL858R/T790M Inhibitor (Compound B1) | H1975 (Lung) | 13 nM (kinase assay) | [2] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 30.40 | [5] |
Antimicrobial Activity
Derivatives of 6-Bromothieno[2,3-d]pyrimidine have also been investigated for their antibacterial and antifungal properties.[1] Some compounds have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6]
Quantitative Data on Antimicrobial Activity:
The minimum inhibitory concentration (MIC) is used to measure the antimicrobial efficacy of a compound.
| Compound Type | Bacterial Strain | MIC (mg/L) |
| Thieno[2,3-d]pyrimidinedione (Compound 1) | Gram-positive bacteria | 2–16 |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | Gram-positive bacteria | 2–16 |
| Thieno[2,3-d]pyrimidinedione (Compound 1) | Gram-negative bacteria | 16 to >32 |
| Thieno[2,3-d]pyrimidinedione (Compound 2) | Gram-negative bacteria | 16 to >32 |
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
A common method to evaluate the cytotoxic effects of chemical compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 to 72 hours.[5][7]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.[5]
Caption: A workflow diagram for the MTT assay to determine the in vitro anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
6-Bromothieno[2,3-d]pyrimidine is a versatile chemical scaffold with significant potential for the development of new therapeutic agents. Its derivatives have demonstrated promising anticancer and antimicrobial activities. Further research and optimization of these compounds could lead to the discovery of novel drugs with improved efficacy and selectivity. This guide provides a foundational resource for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. Buy 6-Bromothieno[2,3-d]pyrimidine | 60703-80-2 [smolecule.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

